

Diallyl Adipate: A Versatile Crosslinking Agent for Advanced Polymer Synthesis

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Compound of Interest		
Compound Name:	Diallyl adipate	
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[Shanghái, China] – **Diallyl adipate** is emerging as a crucial crosslinking agent in the synthesis of advanced polymers, offering researchers and drug development professionals a versatile tool to tailor the properties of thermosetting polyesters, hydrogels, and other polymeric materials. Its unique chemical structure allows for the formation of robust three-dimensional networks, significantly enhancing the mechanical strength, thermal stability, and chemical resistance of the resulting polymers. This document provides detailed application notes and experimental protocols for the utilization of **diallyl adipate** in polymer synthesis.

Diallyl adipate (DAA), with the chemical formula C12H18O4, is an ester of adipic acid and allyl alcohol. The presence of two reactive allyl groups enables it to participate in free-radical polymerization, effectively creating covalent bonds between polymer chains. This crosslinking process transforms linear or branched polymers into a more rigid and durable network structure. A key characteristic of the polymerization of diallyl esters like **diallyl adipate** is the competition between intermolecular propagation, which leads to the desired crosslinking, and intramolecular cyclization, which can influence the final properties of the polymer network.

Physicochemical Properties of Diallyl Adipate

A summary of the key physical and chemical properties of **diallyl adipate** is presented in the table below.



Property	Value
CAS Number	2998-04-1
Molecular Formula	C12H18O4
Molecular Weight	226.27 g/mol
Appearance	Colorless liquid
Boiling Point	118-120 °C at 2 mmHg
Density	1.023 g/mL at 25 °C
Solubility	Insoluble in water, soluble in many organic solvents

Applications in Polymer Synthesis

Diallyl adipate is a valuable crosslinking agent for a variety of polymers, including unsaturated polyester resins, vinyl ester resins, and in the formation of hydrogels. The concentration of **diallyl adipate** can be precisely controlled to manipulate the final properties of the polymer.

Crosslinking of Unsaturated Polyester Resins

In the production of unsaturated polyester (UP) resins, **diallyl adipate** is used to create thermosetting materials with improved mechanical and thermal properties. The crosslinking process enhances the stiffness, strength, and heat resistance of the cured resin.[1]

Table 1: Inferred Effect of **Diallyl Adipate** Content on Unsaturated Polyester Resin Properties



Diallyl Adipate (wt%)	Inferred Tensile Strength (MPa)	Inferred Flexural Modulus (GPa)	Inferred Glass Transition Temp. (Tg) (°C)
0 (Neat Resin)	40 - 60	2.5 - 3.5	60 - 80
10	50 - 70	3.0 - 4.0	70 - 90
20	60 - 80	3.5 - 4.5	80 - 100
30	70 - 90	4.0 - 5.0	90 - 110

Note: The data in this table are inferred based on the general effects of diallyl esters on polyester resins and may vary depending on the specific resin and curing conditions.

Formation of Hydrogels

Diallyl adipate can be employed as a crosslinker in the synthesis of hydrogels, which are water-swollen polymer networks with applications in drug delivery and tissue engineering. The crosslink density, controlled by the concentration of **diallyl adipate**, dictates the swelling ratio and mechanical properties of the hydrogel. An increase in **diallyl adipate** concentration generally leads to a more tightly crosslinked network, resulting in a lower swelling ratio and increased mechanical strength.[2][3]

Table 2: Expected Influence of **Diallyl Adipate** Concentration on Hydrogel Properties

Diallyl Adipate (mol%)	Expected Swelling Ratio (%)	Expected Compressive Modulus (kPa)
1	High (e.g., >1000)	Low (e.g., 10-50)
3	Moderate (e.g., 500-1000)	Moderate (e.g., 50-150)
5	Low (e.g., <500)	High (e.g., 150-300)

Note: These values are illustrative and the actual properties will depend on the primary monomer and polymerization conditions.



Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and characterization of polymers using **diallyl adipate** as a crosslinking agent.

Protocol 1: Bulk Free-Radical Polymerization of Diallyl Adipate

This protocol describes the homopolymerization of **diallyl adipate** to form a crosslinked polymer.

Materials:

- **Diallyl adipate** (inhibitor-free)
- Benzoyl peroxide (BPO) or other suitable radical initiator
- · Nitrogen gas
- Methanol (for purification)
- Acetone (for dissolution)

Procedure:

- Monomer Preparation: If the diallyl adipate contains an inhibitor, it should be removed by passing it through a column of activated alumina.
- Reaction Setup: Place a known amount of purified diallyl adipate into a polymerization tube.
- Initiator Addition: Add the desired amount of radical initiator (e.g., 1-2 wt% of the monomer).
- Degassing: Seal the tube with a rubber septum and deoxygenate the mixture by bubbling with nitrogen gas for 15-20 minutes.
- Polymerization: Immerse the sealed tube in a preheated oil bath at the desired temperature (e.g., 80-100 °C). The polymerization time will vary depending on the temperature and initiator concentration.



- Isolation and Purification: After the desired time, cool the tube to stop the reaction. The resulting solid polymer can be dissolved in acetone and then precipitated in an excess of methanol to remove unreacted monomer and initiator.
- Drying: The purified polymer is then dried in a vacuum oven at 40-50 °C to a constant weight.[4]

Protocol 2: Crosslinking of an Unsaturated Polyester Resin

This protocol details the use of **diallyl adipate** to crosslink a commercially available unsaturated polyester resin.

Materials:

- Unsaturated polyester resin
- Diallyl adipate
- Styrene (optional, as a reactive diluent)
- Cobalt naphthenate or cobalt octoate (accelerator)
- Methyl ethyl ketone peroxide (MEKP) (initiator)

Procedure:

- Resin Formulation: In a suitable container, mix the unsaturated polyester resin with the
 desired weight percentage of diallyl adipate (e.g., 10-30 wt%). If a lower viscosity is
 needed, styrene can be added.
- Accelerator Addition: Add the accelerator (e.g., 0.1-0.5 wt% of the resin mixture) and stir thoroughly until a homogeneous mixture is obtained.
- Initiator Addition: Just before use, add the initiator (e.g., 1-2 wt% of the resin mixture) and mix gently but thoroughly.



- Curing: Pour the mixture into a mold and allow it to cure at room temperature. The curing time will depend on the initiator and accelerator concentrations. For faster curing, the mold can be placed in an oven at a moderately elevated temperature (e.g., 50-80 °C).
- Post-Curing: To ensure complete crosslinking and optimal properties, a post-curing step at a temperature slightly above the glass transition temperature of the resin is recommended.

Protocol 3: Determination of Gel Content

The gel content is a measure of the extent of crosslinking in a polymer.

Materials:

- · Crosslinked polymer sample
- Solvent (e.g., acetone or toluene)
- Soxhlet extraction apparatus
- Wire mesh cage
- Analytical balance
- Vacuum oven

Procedure:

- Sample Preparation: A known weight of the dried crosslinked polymer (W_initial) is placed in a wire mesh cage of known weight.
- Extraction: The cage containing the sample is placed in a Soxhlet extractor, and the polymer is extracted with a suitable solvent for 24 hours to dissolve the uncrosslinked (sol) fraction.
- Drying: After extraction, the cage containing the swollen gel is removed and dried in a vacuum oven at an elevated temperature until a constant weight (W_final) is achieved.
- Calculation: The gel content is calculated using the following formula: Gel Content (%) = (W_final / W_initial) x 100



Visualizations

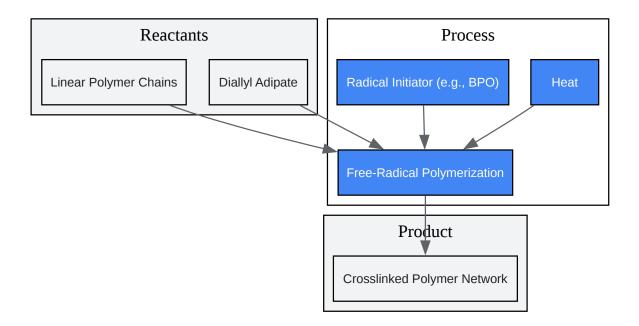
To aid in the understanding of the processes and relationships described, the following diagrams are provided.

Diallyl Adipate

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Figure 1: Chemical Structure of Diallyl Adipate

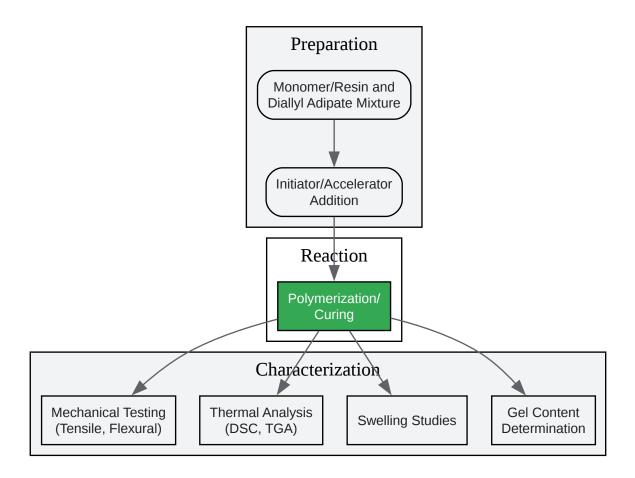




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Figure 2: Free-Radical Crosslinking Process





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Figure 3: General Experimental Workflow



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